molecular formula C12H14N2 B2633316 2-(Quinolin-8-yl)propan-1-amine CAS No. 1509498-23-0

2-(Quinolin-8-yl)propan-1-amine

Cat. No.: B2633316
CAS No.: 1509498-23-0
M. Wt: 186.258
InChI Key: CLVJFVRNPUQOAB-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yl)propan-1-amine ( 1509498-23-0) is a quinoline-based organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This amine-functionalized quinoline serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel multitarget-directed ligands (MTDLs). The 8-aminoquinoline scaffold is recognized in scientific literature for its metal-chelating properties . Researchers are exploring such compounds for their potential in addressing oxidative stress and metallostasis, which are common hallmarks in several neurodegenerative diseases . By incorporating this privileged structure, this compound provides a versatile core for developing potential therapeutic agents, making it a compound of interest for researchers working in neurology and related fields. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-8-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJFVRNPUQOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509498-23-0
Record name 2-(quinolin-8-yl)propan-1-amine
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Synthetic Methodologies for 2 Quinolin 8 Yl Propan 1 Amine

Retrosynthetic Analysis of 2-(Quinolin-8-yl)propan-1-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-nitrogen (C-N) bond of the amine and the carbon-carbon (C-C) bond connecting the propyl group to the quinoline (B57606) ring.

A key disconnection strategy involves breaking the C-N bond, which points to a reductive amination pathway. This approach identifies a ketone precursor, 1-(quinolin-8-yl)propan-2-one, and an ammonia (B1221849) source as the immediate synthons. Another viable disconnection is at the C-C bond between the quinoline ring and the propanamine side chain. This suggests a nucleophilic substitution or coupling reaction, where an organometallic quinoline species reacts with a suitable three-carbon electrophile bearing a protected amine.

A retrosynthetic scheme could be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-N bond): This suggests a precursor like 1-(quinolin-8-yl)propan-2-one, which can be synthesized from quinoline-8-carbaldehyde.

Disconnection 2 (C-C bond): This points towards 8-substituted quinoline derivatives (e.g., 8-lithioquinoline or a haloquinoline) and a propan-1-amine synthon with a suitable leaving group.

This analytical process allows chemists to devise multiple synthetic routes, considering factors like the availability of starting materials and the efficiency of each reaction step. amazonaws.com

Classical Synthetic Routes to this compound and Related Quinoline-Amine Structures

The synthesis of quinoline derivatives is a well-established field in organic chemistry, with several classical methods that can be adapted to produce this compound.

Multi-step syntheses often begin with the construction of the quinoline ring system, followed by the functionalization at the C-8 position. Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions provide the foundational quinoline core. iipseries.orgresearchgate.net

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. iipseries.orguop.edu.pk To synthesize the target compound, one could start with an appropriately substituted aniline (B41778) to direct the formation of the quinoline ring, followed by the introduction of the propan-1-amine side chain.

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group. uop.edu.pkresearchgate.net For the target molecule, o-aminobenzaldehyde could be reacted with a suitable ketone to build the quinoline ring with the desired substitution pattern.

Once the quinoline nucleus is formed, the propan-1-amine side chain can be introduced through a series of reactions. For example, starting with 8-methylquinoline, a series of reactions such as radical bromination, followed by nucleophilic substitution with a cyanide source, reduction, and further chemical modifications could lead to the desired propan-1-amine side chain.

A plausible multi-step sequence starting from 8-bromoquinoline (B100496) could involve a Heck or Sonogashira coupling to introduce a three-carbon chain, which is then elaborated to the final amine.

One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reaction vessel, saving time, reagents, and reducing waste. rsc.orgnih.gov For the synthesis of quinolyl-propan-1-amine derivatives, a one-pot approach could involve a sequential addition and cyclization reaction.

For instance, a modified Friedländer synthesis can be performed in a one-pot manner where an o-nitroarylcarbaldehyde is first reduced to the corresponding o-aminoarylcarbaldehyde, which then condenses in situ with a ketone to form the quinoline ring. rsc.org This approach offers high yields and uses inexpensive reagents. rsc.org

Another one-pot strategy could involve a palladium-catalyzed process where an initial Michael addition-elimination sequence is followed by an intramolecular N-arylation (Buchwald-Hartwig amination) to construct the quinoline core. organic-chemistry.org While this specific example leads to quinolin-4(1H)-ones, the principle of combining multiple catalytic cycles in one pot is applicable to the synthesis of other quinoline derivatives.

The development of one-pot, multi-component reactions (MCRs) has also provided efficient routes to complex quinoline structures. researchgate.netresearchgate.net These reactions combine three or more starting materials in a single step to form the final product, often with high atom economy.

The synthesis of this compound and its analogs relies on fundamental reaction mechanisms.

Nucleophilic substitution is a key reaction for functionalizing the quinoline ring. researchgate.net The pyridine (B92270) ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. gcwgandhinagar.com However, substitution at other positions, including C-8, can be achieved, often through the use of a good leaving group like a halogen.

For example, if a precursor like 8-chloroquinoline (B1195068) is used, an amine or a protected amine equivalent can act as a nucleophile to displace the chloride ion. The mechanism typically proceeds via an SNAr (nucleophilic aromatic substitution) pathway, involving the formation of a Meisenheimer complex as a reaction intermediate. The reactivity of chloroquinolines in these reactions can be influenced by substituents on the quinoline ring and the reaction conditions. researchgate.netmdpi.com

Reductive amination is a highly effective method for forming amines from carbonyl compounds. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a ketone precursor, such as 1-(quinolin-8-yl)propan-2-one, with ammonia or an ammonia equivalent.

The reaction proceeds in two main steps:

Imine Formation: The amine reacts with the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form an imine (or a Schiff base).

Reduction: The imine is then reduced to the corresponding amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

This method is widely used due to its versatility and the availability of a wide range of starting carbonyl compounds and amine sources. nih.gov One-pot procedures for reductive amination are common and highly efficient. researchgate.net

Reaction Mechanisms of Key Synthetic Steps

Cyclization Reactions in Quinoline Ring Formation

The formation of the quinoline core is a critical step in the synthesis of this compound. Various classical and modern cyclization reactions are employed to construct this bicyclic heterocycle. These reactions typically involve the condensation and subsequent cyclization of anilines with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or other suitable precursors.

Several named reactions are foundational to quinoline synthesis. The Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. Dehydration of glycerol to acrolein is the initial step, followed by a Michael addition of aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com The Doebner-von Miller reaction is a modification where α,β-unsaturated aldehydes or ketones react with anilines in the presence of an acid catalyst. ijpsjournal.commdpi.com

The Friedländer synthesis offers another versatile route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, often catalyzed by acids or bases. pharmaguideline.comijpsjournal.com This method is particularly useful for preparing substituted quinolines. pharmaguideline.com The Combes synthesis utilizes the reaction of anilines with 1,3-dicarbonyl compounds, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org In the Pfitzinger reaction , isatin (B1672199) is converted to isatinic acid with a base, which then reacts with a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com

Modern advancements have introduced metal-catalyzed and iodine-mediated cyclization strategies. For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization with reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to afford 3-haloquinolines. nih.gov This 6-endo-dig cyclization proceeds under mild conditions and tolerates various functional groups. nih.gov Another approach involves the iodine-mediated desulfurative cyclization of intermediates formed from the reaction of o-aminothiophenol and 1,3-ynones. rsc.org

Stereoselective and Enantioselective Synthesis of Chiral this compound

Given that this compound is a chiral molecule, controlling the stereochemistry at the C2 position of the propane (B168953) chain is crucial for many of its applications. Stereoselective and enantioselective synthetic methods are employed to produce the desired enantiomer in high purity.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries, often derived from naturally occurring chiral compounds like amino acids or terpenes, can be recovered and reused. wikipedia.orgnih.gov Evans oxazolidinones and Corey's chiral auxiliaries are prominent examples that have been instrumental in asymmetric synthesis. nih.gov In the synthesis of chiral amines, a chiral auxiliary can be attached to a precursor molecule, influencing the stereoselective formation of the new chiral center. After the desired stereochemistry is established, the auxiliary is cleaved. wikipedia.org

Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can facilitate the enantioselective synthesis of amines. yale.edu For example, tert-butanesulfinamide has emerged as a versatile chiral reagent for the asymmetric synthesis of a wide array of amines. yale.edu This reagent has been used on a large scale in the production of various drug candidates. yale.edu

Resolution Techniques for Enantiomeric Purity

Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org After separation, the individual diastereomeric salts are treated with a base to regenerate the pure enantiomers of the amine. libretexts.orglibretexts.org

Enzymatic resolution is another powerful technique that leverages the high stereoselectivity of enzymes. numberanalytics.com Enzymes like lipases, proteases, or esterases can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. numberanalytics.com This method offers high efficiency and operates under mild, environmentally friendly conditions. numberanalytics.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are more environmentally benign. In the synthesis of quinolines, this includes the use of solvent-free conditions and the development of efficient, reusable catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, can significantly reduce waste and simplify product purification. rsc.orgresearchgate.net Several synthetic routes to quinolines have been adapted to solvent-free conditions. For example, the Friedländer synthesis of poly-substituted quinolines has been successfully carried out by heating an o-aminoaryl ketone with an α-methylene ketone in the presence of a catalyst like bismuth(III) chloride (BiCl₃) without any solvent. eurekaselect.com Similarly, caesium iodide has been used as a catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) and ketones under solvent-free and thermal conditions, resulting in good yields and short reaction times. researchgate.net Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reaction rates. rsc.orgnih.gov

Catalyst-Assisted Synthesis

The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with lower energy consumption and reduced waste. researchgate.net A wide variety of catalysts have been developed for quinoline synthesis. These include heterogeneous catalysts like zeolites, which can be easily separated from the reaction mixture and reused. rsc.org For instance, Hβ zeolite has been used as a catalyst for the one-step cyclization of ketones and 2-aminobenzophenones to form 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

Nanocatalysts are also gaining prominence due to their high surface area and catalytic activity. acs.org Various metal-based nanoparticles, such as those of iron, copper, and gold, have been employed in one-pot syntheses of quinolines. acs.orgnih.gov These catalysts often facilitate reactions through mechanisms like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org Furthermore, environmentally benign solid acid catalysts like montmorillonite (B579905) K-10 have been used in microwave-assisted multicomponent reactions to produce quinolines with high atom economy. rsc.org The development of reusable catalytic systems is a key focus, with some catalysts being used for multiple reaction cycles without a significant loss of activity. rsc.orgrsc.org

Derivatization and Analogues of 2 Quinolin 8 Yl Propan 1 Amine

Synthesis of Substituted 2-(Quinolin-8-yl)propan-1-amine Analogues

The synthesis of analogues of this compound can be systematically approached by modifying its two primary components: the propane-1-amine side chain and the quinoline (B57606) moiety.

Modification of the Propane-1-amine Side Chain

The propane-1-amine side chain is a key site for chemical modification, allowing for the introduction of various functional groups and the extension or alteration of the chain itself. One prominent method involves forming amide linkages. For instance, the primary amine can be acylated to produce N-(quinolin-8-yl) amides. A modular approach to such derivatives utilizes cross-metathesis reactions to create alkenyl amides with varying chain lengths. taylorandfrancis.com

Another sophisticated strategy for modifying the amide linkage involves a two-step, one-pot transamidation procedure. This method first activates the amide bond of an N-(quinolin-8-yl) carboxamide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and then introduces a new primary or secondary amine to displace the 8-aminoquinoline (B160924) auxiliary, yielding a diverse range of new amide derivatives. scispace.com

Furthermore, metabolic pathways highlight other potential modification sites. Studies on related 8-aminoquinoline compounds show that the alkyl side chain can undergo hydroxylation, suggesting that synthetic routes could be designed to introduce hydroxyl groups at various positions along the chain to mimic or block these metabolic transformations. e3s-conferences.org

Table 1: Examples of Side Chain Modification via Cross-Metathesis of N-(Quinolin-8-yl)but-3-enamide

Functionalization of the Quinoline Moiety

The quinoline ring system provides multiple sites for electrophilic and nucleophilic substitution, enabling extensive functionalization. A common and effective modification is halogenation. The bromination of 8-substituted quinolines, such as 8-aminoquinoline, has been studied in detail. Depending on the reaction conditions and the amount of brominating agent (e.g., Br₂ or N-bromosuccinimide), mono- or di-brominated products can be obtained. For example, treating 8-aminoquinoline with two equivalents of Br₂ can yield 5,7-dibromo-8-aminoquinoline quantitatively. najah.edu

Beyond halogenation, the quinoline nucleus can be substituted with various other groups. Electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for synthesizing quinolines with halogens, selenium, or sulfur at the 3-position. researchgate.net This approach allows for the incorporation of a wide range of functionalities under mild conditions. Additionally, methods like the copper-catalyzed synthesis of 8-acylquinolines provide a route to introduce carbonyl groups, which can serve as handles for further derivatization. patsnap.com

Table 2: Examples of Functionalization of the Quinoline Moiety

Design Principles for this compound Derivatives in Structure-Activity Relationship (SAR) Studies

The design of derivatives based on the this compound scaffold is guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. These studies provide essential guidelines for creating new compounds with enhanced potency or selectivity. sigmaaldrich.com

For instance, in the development of novel inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a series of quinoline amide derivatives were synthesized. researchgate.net SAR studies revealed that creating an amide at the 8-position was crucial. The compound 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide emerged as a particularly potent inhibitor, highlighting the importance of specific substitutions on the benzamide (B126) ring. researchgate.net Molecular modeling further suggested a common mode of interaction at the ATP-binding site of the enzyme, providing a rationale for the observed activity. researchgate.netbldpharm.com

In the context of anti-HIV agents, SAR studies on 2-(aryl or heteroaryl)quinolin-4-amines showed that the nature of the substituent at the 2-position of the quinoline ring significantly impacts activity. Derivatives of 2-(3-pyridyl)quinoline were found to be the most active and least toxic in this class. sigmaaldrich.com Similarly, for antimycobacterial agents, modifications to a side chain analogous to the propane-amine group on a quinoline core demonstrated clear SAR. For example, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ols, the length of the alkoxy group (R¹) directly influenced the minimum inhibitory concentration (MIC). bldpharm.com Changing a methyl ether to an ethyl or n-butyl ether could decrease activity twofold, indicating a specific spatial requirement for optimal potency. bldpharm.com

These examples underscore a key design principle: both the substitution pattern on the quinoline ring and the nature of the side chain are critical determinants of biological activity. Lipophilic groups, hydrogen-bonding moieties, and specific heterocyclic rings are often incorporated to optimize interactions with biological targets. bldpharm.com

Preparation of Macrocyclic and Polymeric Derivatives Incorporating this compound Subunits

The incorporation of this compound and related 8-aminoquinoline structures into larger molecular assemblies like macrocycles and polymers is an area of interest, particularly for applications in materials science and sensor technology. The 8-aminoquinoline moiety is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. patsnap.comrroij.com This property is often exploited in the design of fluorescent probes. patsnap.com

While specific examples detailing the polymerization or macrocyclization of this compound itself are not extensively documented in the surveyed literature, the principles can be inferred from work on the parent compound, 8-aminoquinoline. The primary amine of the side chain provides a reactive handle for polymerization reactions, such as polyamidation or polycondensation, with suitable difunctional monomers.

For macrocyclization, the 8-aminoquinoline unit can be tethered to another reactive group. Palladium-catalyzed carbon-hydrogen insertion reactions have been used with 8-aminoquinoline carboxamide derivatives to construct large, seven-membered heterocyclic rings like benzoxepine. taylorandfrancis.com This demonstrates that the 8-amino group can serve as an effective directing group to facilitate complex intramolecular cyclizations, a strategy that could be adapted to create macrocycles incorporating the this compound subunit. The resulting macrocyclic or polymeric structures would be expected to retain the metal-binding properties of the quinoline core, making them candidates for developing new sensory materials or catalytic systems.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Quinolin 8 Yl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of 2-(Quinolin-8-yl)propan-1-amine Structure

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons of the quinoline (B57606) ring and the propan-1-amine side chain. While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as 4-ethylquinolin-8-amine rsc.org, allows for a detailed prediction of the spectral features.

The aromatic region of the spectrum will be characterized by signals from the six protons of the quinoline ring. These protons typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and their coupling patterns (doublets, triplets, or doublets of doublets) are dictated by their position on the quinoline ring and their coupling with neighboring protons. For instance, the proton at position 2 of the quinoline ring is expected to appear at a significantly downfield shift.

The aliphatic region will contain signals from the propan-1-amine side chain. This includes a methyl group (CH₃), a methine proton (CH), and an aminomethyl group (CH₂NH₂). The methyl protons would likely appear as a doublet, coupled to the methine proton. The methine proton, being adjacent to the quinoline ring and the aminomethyl group, would appear as a multiplet. The protons of the aminomethyl group would likely present as a doublet, coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Quinoline H-2~8.9dd
Quinoline H-3~7.5dd
Quinoline H-4~8.1d
Quinoline H-5~7.6d
Quinoline H-6~7.5t
Quinoline H-7~7.7d
CH (methine)~3.5-4.0m
CH₂ (aminomethyl)~3.0-3.5d
CH₃ (methyl)~1.3-1.5d
NH₂ (amine)Variablebr s

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, this would include nine signals for the quinoline ring carbons and three for the propan-1-amine side chain carbons.

The carbons of the quinoline ring are expected to resonate in the aromatic region, typically between 110 and 150 ppm. The carbon atoms directly bonded to the nitrogen (C2 and C8a) will show characteristic chemical shifts. Data from similar compounds like 4-ethylquinolin-8-amine show aromatic carbons in the range of approximately 110 to 150 ppm. rsc.org The aliphatic carbons of the propan-1-amine side chain will appear in the upfield region of the spectrum. The methine carbon (CH), being attached to the aromatic ring, will be the most downfield of the aliphatic carbons. The aminomethyl carbon (CH₂NH₂) will be influenced by the electron-withdrawing nitrogen atom, while the methyl carbon (CH₃) will be the most upfield signal.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Quinoline C2~150
Quinoline C3~121
Quinoline C4~136
Quinoline C4a~128
Quinoline C5~129
Quinoline C6~127
Quinoline C7~122
Quinoline C8~143
Quinoline C8a~138
CH (methine)~40-45
CH₂ (aminomethyl)~45-50
CH₃ (methyl)~15-20

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For this compound, COSY would show correlations between adjacent protons on the quinoline ring, as well as between the methine proton and the protons of the methyl and aminomethyl groups in the side chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the direct assignment of a proton signal to its attached carbon atom, for example, linking the methine proton signal to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com It is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connection between the propan-1-amine side chain and the quinoline ring at the C8 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can help to confirm the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. scispace.comrsc.org For this compound, with a molecular formula of C₁₂H₁₄N₂, the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Calculated HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₂H₁₅N₂⁺187.1230
[M+Na]⁺C₁₂H₁₄N₂Na⁺209.1049

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to follow characteristic pathways for both the quinoline ring and the amine side chain.

A common fragmentation pathway for quinoline derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule from the quinoline ring system. rsc.org Additionally, aliphatic amines often undergo alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would involve the cleavage of the bond between the methine carbon and the aminomethyl carbon, leading to the formation of a stable immonium ion. The resulting fragmentation pattern would provide strong evidence for the proposed structure. In a non-human or in vitro context, these characteristic fragmentation patterns would also be invaluable for identifying potential metabolites, as modifications to the molecule would result in predictable shifts in the masses of the fragment ions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules by probing their vibrational modes. mdpi.com For quinoline derivatives, these methods are instrumental in identifying characteristic functional groups and analyzing intermolecular interactions, which are crucial for understanding their chemical behavior. researchgate.netresearchgate.net The analysis of Raman and infrared spectra, often supported by Density Functional Theory (DFT) calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net

Identification of Functional Groups and Hydrogen Bonding

The vibrational spectrum of this compound is expected to exhibit distinct bands corresponding to the quinoline core and the propanamine side chain. The quinoline moiety gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system are observed in the 1630-1500 cm⁻¹ region. researchgate.netmdpi.com

The aliphatic propan-1-amine side chain introduces additional characteristic vibrations. The N-H stretching vibrations of the primary amine group are expected as a pair of bands in the 3400-3250 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be present in the 2960-2850 cm⁻¹ range. mdpi.com

Hydrogen bonding significantly influences the vibrational spectrum. nih.gov The formation of intermolecular or intramolecular hydrogen bonds, such as those involving the amine group (N-H···N) or the quinoline nitrogen, leads to a broadening and red-shifting (a shift to lower frequency) of the N-H stretching bands. nih.govsoton.ac.uk This phenomenon occurs because hydrogen bonding weakens the N-H covalent bond. nih.gov The presence of hydrogen bonding can also affect the bending modes associated with the amine group. Two-dimensional infrared spectroscopy (2DIR) is a sophisticated technique that can elucidate the impact of hydrogen bonding on the ultrafast dynamics and energetics of vibrational modes. nih.gov

Table 1: Representative Vibrational Frequencies for Functional Groups in Quinoline Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source(s)
Amine (N-H)Stretching2844 mdpi.com
Aromatic C-HStretching3037 mdpi.com
Aliphatic C-HStretching2936, 2846 mdpi.com
Aromatic C=CStretching1594, 1576, 1503 mdpi.com
Quinoline RingRing Vibrations~1580 researchgate.net
C-NStretching1325–1314 mdpi.com

X-ray Crystallography of this compound and its Co-crystals/Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. mdpi.com This technique is crucial for understanding the structure of this compound and how it interacts with other molecules to form co-crystals or metal complexes. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of a molecule's crystal structure. nih.gov The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations of the crystal). nih.gov The structure is then solved and refined to yield a precise model of the atomic positions within the crystal. mdpi.comnih.gov

While specific crystallographic data for this compound is not publicly available, studies on related quinoline derivatives illustrate the type of data obtained. For example, the crystal structure of N-(quinolin-8-yl)pyrazine-2-carboxamide was solved and refined, providing detailed information about its molecular geometry. nih.govresearchgate.net Similarly, the structure of 1-(4-phenylquinolin-2-yl)propan-1-one was determined, and its optimized geometry was compared with experimental X-ray diffraction values. nih.gov

Table 2: Example Crystallographic Data for a Quinoline Derivative, N-(quinolin-8-yl)pyrazine-2-carboxamide (HL1)

ParameterValueSource(s)
Chemical FormulaC₁₄H₁₀N₄O researchgate.net
Formula Weight250.26 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupCc researchgate.net
a (Å)11.5047 (9) researchgate.net
b (Å)23.410 (3) researchgate.net
c (Å)13.4115 (11) researchgate.net
β (°)104.305 (8) researchgate.net
Volume (ų)3500.0 (6) researchgate.net
Z12 researchgate.net

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent supramolecular interactions. nih.gov For this compound, the primary amine and the nitrogen atom of the quinoline ring are key sites for hydrogen bonding. These can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks.

In the crystal structures of related quinoline derivatives, hydrogen bonds such as O-H···O and N-H···O are commonly observed, often forming specific patterns or motifs. nih.govresearchgate.net For instance, in a zinc(II) complex containing a quinolinol ligand, an intramolecular O—H⋯N hydrogen bond stabilizes the molecular structure, while intermolecular C—H⋯Br hydrogen bonds link the molecules into a two-dimensional network. iucr.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings are significant in dictating the crystal architecture. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the stability of the crystal lattice. nih.gov Analysis of the crystal structure of N-(quinolin-8-yl)pyrazine-2-carboxamide revealed that molecules stack in columns linked by offset π-π interactions, with inter-centroid distances ranging from 3.367 (5) to 3.589 (5) Å. nih.govresearchgate.net The combination of hydrogen bonding and π-π stacking leads to the formation of complex and stable supramolecular frameworks. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common transitions are π → π*. researchgate.net

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of the parent quinoline molecule shows characteristic absorption bands in the ultraviolet region. nist.gov The introduction of substituents onto the quinoline ring can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The propan-1-amine group attached to the quinoline ring at position 8 is expected to act as an auxochrome, potentially causing a bathochromic shift (shift to longer wavelength) of the absorption bands due to electronic interactions between the lone pair of the amine nitrogen and the aromatic π-system.

Studies on various quinoline derivatives provide insight into their absorption characteristics. For example, a derivative synthesized from 8-hydroxyquinoline-2-carbaldehyde exhibited absorption maxima at 273, 276, 329, and 343 nm. mdpi.com In another study, two 8-hydroxyquinoline (B1678124) derivatives were investigated as corrosion inhibitors, and their interaction with a metal surface was monitored by UV-Vis spectroscopy. najah.edu The solvent can also influence the position of the absorption bands. The spectral behavior of quinoline derivatives has been studied in various solvents to understand the nature and strength of their interactions. researchgate.net

Table 3: UV-Vis Absorption Maxima for Selected Quinoline Derivatives

CompoundSolventλ_max (nm)Source(s)
2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol (L1)H₂O/CH₃CN273, 276, 329, 343 mdpi.com
QuinolineNot specified~275, ~310 researchgate.netnist.gov
AminoquinolineNot specified~290, ~340 researchgate.net
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)1 M HClNot specified najah.edu
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)1 M HClNot specified najah.edu

Emission Spectroscopy and Fluorescence Quantum Yields

The photophysical properties of quinoline derivatives, particularly their fluorescence characteristics, are of significant interest due to their potential applications in various fields, including chemical sensing and materials science. The emission spectra and fluorescence quantum yields of these compounds are highly sensitive to their structural features and the surrounding environment. While specific data for this compound is not extensively available in the reviewed literature, the photoluminescent behavior of closely related 8-aminoquinoline (B160924) and other quinoline derivatives provides valuable insights into the expected properties of this compound class.

The fluorescence of quinoline and its derivatives is known to be influenced by factors such as the position and nature of substituents, solvent polarity, and the presence of metal ions. For instance, the introduction of an amino group at the 8-position of the quinoline ring can lead to interesting photophysical phenomena.

Research on various 8-amidoquinoline derivatives has shown that they can act as fluorescent probes, particularly for metal ions like Zn²⁺. nih.govresearchgate.net The fluorescence intensity of these compounds can be significantly enhanced upon chelation. For example, an aryl sulfonamide derivative of 8-aminoquinoline, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), exhibits a 4-fold increase in fluorescence intensity upon forming a complex with Zn²⁺, with an excitation maximum at 360 nm and an emission maximum at 490 nm. nih.gov This enhancement is often attributed to the inhibition of photoinduced electron transfer (PET) and the promotion of chelation-enhanced fluorescence (CHEF). rsc.org

Furthermore, the introduction of a carboxamide group to the 8-aminoquinoline scaffold can modulate its electronic properties. This modification can inhibit intramolecular electron transfer by breaking the intramolecular hydrogen bond of the 8-aminoquinoline, which in turn enhances the intramolecular charge transfer (ICT) process and influences the fluorescence quantum yield. nih.gov For instance, the introduction of a 2-(2-hydroxyethoxy)-ethylamino group to a carboxamidoquinoline derivative resulted in an eight-fold increase in the fluorescence quantum yield upon binding with Zn²⁺ in an aqueous buffer solution, accompanied by a 75 nm red-shift in the fluorescence emission. nih.gov

The solvatochromic behavior of aminoquinoline derivatives is another important aspect of their fluorescence. Push-pull type fluorescent amino-quinoline derivatives, such as the TFMAQ-8Ar series, display significant solvatochromism. researchgate.net In non-polar solvents, these compounds can exhibit high absolute fluorescence quantum yields, while their fluorescence is often quenched in polar solvents. researchgate.net This behavior is attributed to changes in the intramolecular charge transfer state in different solvent environments.

The following tables summarize the photophysical data for some representative quinoline derivatives, which can serve as a reference for understanding the potential fluorescence properties of this compound and its analogues.

Compound/DerivativeExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Solvent/MediumReference
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)-Zn²⁺ complex360490Not Specified nih.gov
(E)-2-((pyren-1-yl methylene)amino)-N-(quinolin-8-yl)acetamide (Py2)340500Ethanol:water (95:5 v/v) nih.gov
(E)-2-((2-hydroxy-3-(hydroxymethyl)-5-methylbenzylidene)amino)-N-(quinolin-8-yl)acetamide-Zn²⁺ complexNot Specified489CH₃CN–Tris-HCl buffer nih.gov
N-(8-quinolyl)-p-aminobenzene-sulfonamide (HQAS)-Zn²⁺ complex285 and 362507Not Specified nih.govresearchgate.net
8-hydroxyquinoline-5-sulfonic acid (HQS)362>470Aqueous uci.edu
Compound/DerivativeFluorescence Quantum Yield (ΦF)ConditionsReference
Carboxamidoquinoline with 2-(2-hydroxyethoxy)-ethylamino group-Zn²⁺8-fold increaseAqueous buffer solution nih.gov
TFMAQ-8Ar analoguesHigh in non-polar solventsNon-polar solvents researchgate.net
2-(1H-benzoimidazol-2-yl)quinolin-8-ol-Zn(II) complex6%DMSO at 293 K researchgate.net

It is important to note that the specific substitution pattern on the quinoline ring and the nature of the side chain, such as the propan-1-amine group in this compound, will ultimately determine its unique emission spectrum and fluorescence quantum yield. Further experimental studies on this specific compound are necessary for a definitive characterization of its photophysical properties.

Computational and Theoretical Studies of 2 Quinolin 8 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecular properties. nih.govrsc.orgrsc.org DFT calculations are employed to determine the optimized geometry and electronic characteristics of quinoline (B57606) derivatives by modeling electron correlation effects. mdpi.commdpi.com Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to achieve accurate results for molecular structures and energies. researchgate.net

Optimized Molecular Structures and Vibrational Frequencies

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For quinoline derivatives, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. mdpi.com Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

While specific DFT-calculated structural parameters and vibrational frequencies for 2-(Quinolin-8-yl)propan-1-amine are not detailed in the surveyed literature, the table below illustrates the type of data obtained from such an analysis for a related quinoline derivative, phenyl quinoline-2-carboxylate, as determined by DFT calculations. mdpi.com

Table 1: Illustrative DFT-Calculated Structural Parameters for a Quinoline Derivative This table shows example data for Phenyl Quinoline-2-Carboxylate to demonstrate the output of a typical DFT geometry optimization.

ParameterBond/AngleCalculated Value (Molecule A)Calculated Value (Molecule B)
Dihedral AngleQuinoline/Phenyl Rings46.9(1)°46.9(1)°
Dihedral AngleCarboxylate/Quinoline1.3(4)°1.3(4)°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. rsc.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and polarizable. mdpi.com

For quinoline derivatives, the HOMO is often distributed over the quinoline ring and substituent groups, while the LUMO may be localized on the quinoline core itself. rsc.org Although specific HOMO and LUMO energy values for this compound are not available in the reviewed literature, studies on related compounds provide insight into the typical energy gaps observed for this class of molecules. researchgate.netresearchgate.net

Table 2: Example HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds This table provides examples from the literature to illustrate typical HOMO-LUMO gap values.

Compound/Molecule TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Quinoxaline---0.36273 mdpi.com
1,2,4-Triazole Derivative (TMQ)-6.164-2.0864.078 researchgate.net
Heteroleptic Complex-7.1906-4.3992.7911 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. mdpi.comajchem-a.com The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to show negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the propan-1-amine group, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential, marking them as sites for nucleophilic interaction. While this is the expected outcome based on general chemical principles, a specific MEP map for this compound has not been reported in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While MD simulations are a standard approach for evaluating potential drug candidates, no specific studies detailing the conformational analysis or ligand-target interactions of this compound were identified in the reviewed literature. However, this methodology is widely applied to other quinoline derivatives to explore their potential as therapeutic agents. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.govslideshare.net

Numerous QSAR studies have been successfully conducted on various classes of quinoline derivatives to develop agents with enhanced antimicrobial, antimalarial, or anticancer activities. nih.govslideshare.net These models help to identify the structural features on the quinoline scaffold that are critical for their biological function. To date, no specific QSAR models have been published for a series of this compound derivatives in the surveyed literature. The development of such a model would require the synthesis of a library of its derivatives and the evaluation of their biological activity against a specific target.

Coordination Chemistry and Ligand Properties of 2 Quinolin 8 Yl Propan 1 Amine

2-(Quinolin-8-yl)propan-1-amine as a Chelating Ligand

The defining characteristic of this compound in coordination chemistry is its ability to act as a chelating ligand, binding to a central metal ion through multiple donor atoms simultaneously. This chelation results in the formation of a stable, ring-like structure known as a chelate ring.

Based on its molecular structure, this compound functions as a bidentate ligand. It coordinates to a metal center through two distinct sites:

The nitrogen atom of the quinoline (B57606) ring.

The nitrogen atom of the propan-1-amine side chain.

This dual coordination creates a six-membered chelate ring with the metal ion. Ligands that form six-membered rings are noted for their ability to confer specific stability and selectivity for certain metal ions compared to analogous ligands that form five-membered rings, such as 8-aminoquinoline (B160924). uncw.edu The coordination of the closely related ligand, 8-aminoquinoline (AQ), with iron(II) confirms its bidentate nature, binding through the quinoline and amino nitrogens. iucr.org

The nature of the complexes formed by quinoline-based ligands can vary from simple mononuclear species to more complex polynuclear structures.

Mononuclear Complexes : These are the most common types of complexes formed, where a single central metal ion is coordinated by one or more molecules of the this compound ligand. For instance, studies on similar Schiff base ligands derived from quinoline have shown the formation of mononuclear complexes with Co(II), Ni(II), and Cu(II) in a 1:2 or 1:1 metal-to-ligand ratio. rsc.org The related ligand 8-aminoquinoline also forms mononuclear complexes, such as [Fe(N3)2(AQ)2]·H2O, where the iron ion is coordinated by two ligand molecules. iucr.org

Polynuclear Complexes : While less common for simple bidentate ligands, the formation of polynuclear complexes, containing two or more metal centers bridged by ligands, is possible. For example, dinuclear complexes have been synthesized with manganese (Mn(II)) and zinc (Zn(II)) using more complex quinoline-based Schiff base ligands. rsc.org Other elaborate polytopic ligands incorporating quinoline-like units have been designed specifically to create di- and trinuclear copper(II) complexes. unifi.itresearchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with quinoline-amine ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization relies on a suite of analytical techniques to confirm the structure and properties of the resulting complex.

While specific synthesis and characterization data for this compound complexes are not extensively detailed in the reviewed literature, the behavior of analogous quinoline ligands provides a clear framework. A notable example is the synthesis and characterization of an iron(II) complex with the related ligand, 8-aminoquinoline (AQ).

The complex, Bis(azido-κN)bis(quinolin-8-amine-κ2N,N′)iron(II) monohydrate, [Fe(N3)2(AQ)2]·H2O, was prepared under solvothermal conditions. iucr.org Its characterization revealed a distorted octahedral geometry around the central Fe(II) ion. iucr.org The iron center is coordinated by two neutral, chelating 8-aminoquinoline ligands and two anionic, monodentate azide (B81097) ligands. iucr.org

Table 1: Structural and Characterization Data for the Analogous Complex [Fe(N3)2(AQ)2]·H2O. iucr.org
ParameterDescriptionValue(s)
Metal IonIron(II)Fe(II)
Ligand (Analogue)8-aminoquinoline (AQ)C₉H₈N₂
Coordination GeometryDistorted Octahedral-
Fe-N Bond Lengths (Å)Range of bond lengths2.112(2) – 2.231(2) Å
Coordination atomsN (quinoline), N (amino), N (azide)
N-Fe-N Bond Angles (°)cis angles75.25(6)° – 99.91(7)°
trans angles159.98(7)° – 170.62(7)°
Characterization TechniqueX-ray Crystallography

There is no information available in the surveyed scientific literature regarding the synthesis or characterization of inner transition metal (lanthanide or actinide) complexes specifically with this compound.

Spectroscopic and Electrochemical Properties of Metal Complexes

For complexes of ligands related to 8-hydroxyquinoline (B1678124), spectroscopic characterization is well-documented. FTIR and UV-Vis spectroscopy are standard methods used to confirm the coordination of the ligand to the metal ion. researchgate.netscirp.org In such complexes, shifts in the characteristic vibrational bands in the FTIR spectrum and changes in the electronic transitions observed in the UV-Vis spectrum confirm the involvement of the quinoline nitrogen and the other donor atom in complex formation. researchgate.netscirp.org

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of metal complexes. For complexes involving quinoline-based ligands, this method provides information on the oxidation and reduction potentials of both the metal center and the ligand itself.

The redox behavior of these complexes is crucial for understanding their potential roles in various applications, including catalysis and biological systems. For example, the toxicity of some quinoline derivatives is thought to be related to their ability to chelate transition metals and participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). nih.gov

However, studies on 8-quinolinol have also highlighted its antioxidant properties, which may not solely depend on metal chelation but also on its inherent reducing capabilities. nih.gov Cyclic voltammetry experiments have been used to confirm the antioxidant nature of 8-quinolinol, showing no pro-oxidative effects either in its free form or when complexed with iron. nih.gov

The redox potential of a metal-quinoline complex can be significantly different from that of the free metal ion. For instance, the Cu²⁺/Cu¹⁺ redox potential in a copper-bis(8-quinolinolato) complex was reported to shift significantly to a more negative value compared to the copper salt alone. researchgate.net This shift highlights the influence of the ligand environment on the electronic properties of the metal center.

The electronic properties of metal complexes with quinoline-based ligands can be further tuned by varying the metal center. A study on bis(bis(8-quinolinyl)amide)metal(II) complexes with Cr, Mn, Fe, and Zn demonstrated that changing the metal ion substantially alters the electronic properties of the complex, as characterized by cyclic voltammetry and other techniques. rsc.org

Structural Motifs and Geometry of Metal-2-(Quinolin-8-yl)propan-1-amine Complexes

The coordination of this compound to a metal center typically occurs through the nitrogen atoms of the quinoline ring and the propan-1-amine side chain, forming a chelate ring. The resulting metal complexes can adopt various geometries, which are influenced by the coordination number of the metal ion, the steric and electronic properties of the ligand, and the presence of other coordinating species.

Distorted Octahedral Geometries

In many instances, metal complexes of quinoline-based ligands exhibit distorted octahedral geometries. iitk.ac.iniucr.org This distortion can arise from several factors, including the presence of different types of ligands in the coordination sphere or the Jahn-Teller effect. iitk.ac.in The Jahn-Teller theorem states that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and energy, thereby removing the degeneracy. libretexts.org

This effect is commonly observed in octahedral complexes of transition metals with specific d-electron configurations, such as high-spin d⁴, low-spin d⁷, and d⁹. libretexts.org The distortion typically manifests as an elongation or compression of the axial bonds compared to the equatorial bonds, leading to a tetragonal geometry. libretexts.orgyoutube.com For example, Cu(II) complexes, having a d⁹ configuration, are particularly prone to strong Jahn-Teller distortions. youtube.com

The presence of unequally occupied degenerate orbitals, particularly in the eg set, leads to a more pronounced distortion. libretexts.org This geometric distortion can have observable consequences on the spectroscopic properties of the complex, such as the appearance of multiple d-d transition bands in the absorption spectrum. libretexts.org

Even in the absence of a Jahn-Teller active metal ion, the presence of bulky ligands or steric hindrance between ligands can lead to deviations from ideal octahedral symmetry.

Supramolecular Interactions in Crystal Lattices

In the solid state, metal-2-(quinolin-8-yl)propan-1-amine complexes can engage in various non-covalent interactions, leading to the formation of extended supramolecular architectures. These interactions play a crucial role in determining the crystal packing and can influence the bulk properties of the material.

Common supramolecular interactions observed in the crystal lattices of quinoline-containing complexes include:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction that is fundamental for charge carrier transport in organic semiconducting materials. rsc.org The mode of stacking can vary, including face-to-face, face-to-edge, and parallel-displaced arrangements. rsc.org The distance between the interacting rings is a key parameter, with typical centroid-centroid distances observed in the range of 3.6 to 3.8 Å. nih.govmdpi.com

Hydrogen Bonding: Hydrogen bonds, particularly N-H···N and C-H···N interactions, are frequently observed in the crystal packing of these complexes. acs.org These interactions can link individual complex molecules into dimers, chains, or more complex networks. iucr.orgmdpi.com For instance, in some structures, intermolecular hydrogen bonds form centrosymmetric dimers with specific ring motifs. iucr.org

Catalytic Applications of 2 Quinolin 8 Yl Propan 1 Amine and Its Metal Complexes

2-(Quinolin-8-yl)propan-1-amine as a Chiral Catalyst or Ligand in Asymmetric Catalysis

No research data was found to support the use of this compound as a chiral catalyst or as a ligand in asymmetric catalysis.

Metal-2-(Quinolin-8-yl)propan-1-amine Complexes in Organic Transformations

There is no available literature on the synthesis, characterization, or catalytic activity of metal complexes involving this compound as a ligand for the following organic transformations.

Oxidation Reactions

No studies detailing the application of metal-2-(Quinolin-8-yl)propan-1-amine complexes in catalytic oxidation reactions were identified.

Reduction Reactions

No specific examples or detailed findings on the use of metal-2-(Quinolin-8-yl)propan-1-amine complexes in catalytic reduction reactions could be located in the searched literature.

Cross-Coupling Reactions

No published research was found that investigates the use of metal-2-(Quinolin-8-yl)propan-1-amine complexes as catalysts for cross-coupling reactions.

Other Catalytic Reactions

No other catalytic applications for this compound or its metal complexes have been reported in the scientific literature based on the conducted search.

Preclinical Biological and Pharmacological Investigations of 2 Quinolin 8 Yl Propan 1 Amine in Vitro and Mechanistic Focus

Enzyme Interaction Studies

No specific studies detailing the interaction of 2-(Quinolin-8-yl)propan-1-amine with any enzyme targets were identified. Research on other quinoline (B57606) derivatives suggests that this class of compounds can interact with a variety of enzymes. For example, some quinoline derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A) google.com and kinesin spindle protein (Eg5) nih.gov, while others have shown activity against acetylcholinesterase. However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

In Vitro Enzyme Inhibition Assays

There is no publicly available data from in vitro enzyme inhibition assays for this compound.

No specific enzyme targets for this compound have been reported in the searched literature. The diverse activities of other quinoline-based molecules include inhibition of c-Met, EGF, and VEGF receptors, as well as proteins in the PI3K/AkT/mTOR pathway. nih.gov

No IC50 values for the inhibition of any enzyme by this compound have been published. For context, other novel quinoline derivatives have been shown to inhibit enzymes like PDE5 with IC50 values in the nanomolar range. nih.gov

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive)

The mechanism of enzyme inhibition for this compound is unknown due to the lack of relevant studies.

Receptor Binding and Modulation Studies

No data from receptor binding or modulation studies for this compound could be located. The quinoline scaffold is present in compounds targeting various receptors, including platelet-derived growth factor receptor β (PDGFRβ). nih.gov

In Vitro Receptor Affinity and Selectivity

There are no available reports on the in vitro receptor affinity or selectivity profile of this compound.

Agonist or Antagonist Activity in Cell-Based Assays (without human data)

No studies were identified that reported the investigation of this compound in cell-based assays to determine its potential agonist or antagonist activities. While research exists on the broader class of quinoline derivatives, which sometimes exhibit such activities, data specific to this compound is not available in the public domain.

Ligand-Target Prediction via Structural Network Biology

There were no findings of computational studies or publications utilizing structural network biology to predict the molecular targets of this compound. This type of analysis, which can suggest potential protein-ligand interactions, has not been reported for this specific molecule.

Molecular Mechanism of Action Studies (In Vitro Cell Models)

No specific in vitro studies on the molecular mechanism of action for this compound were found. The subsequent subsections reflect this absence of data.

Cell Signaling Pathway Modulation

Information regarding the modulation of specific cell signaling pathways by this compound in in vitro cell models is not available in the reviewed literature.

DNA Intercalation or Interaction (if applicable and in vitro)

No in vitro studies were found that examined the potential for this compound to intercalate or otherwise interact with DNA.

Apoptosis Induction in Cell Lines (without cancer/tumor claims)

There is no available data from in vitro studies to indicate whether this compound induces apoptosis in cell lines.

Cell Cycle Arrest in Cell Lines

No reports on the effects of this compound on the cell cycle in any cell line were identified.

Structure-Activity Relationships (SAR) for Biological Targets

Impact of Side Chain Modifications on Target Affinity

Modifications to the side chain of quinoline-based compounds have been shown to be a critical determinant of their biological activity and target affinity. The nature, length, and substitution of these side chains can profoundly influence the pharmacological properties of the resulting molecules.

One area of focus has been the aminoalkyl side chain. For instance, in the context of antimalarial and antiprion activity, the nature of the terminal group linked to the quinoline core is crucial. nih.gov Studies on various quinoline derivatives have demonstrated that alterations in the side chain can lead to significant changes in efficacy. nih.gov For example, the length of an alkyl side chain can impact the solubility and intermolecular interactions of conjugated polymers, which can be extrapolated to understand how similar changes might affect the interaction of smaller molecules like this compound with their biological targets. researchgate.net A decrease in side-chain length can lead to a more planar backbone and increased intermolecular packing, which could translate to enhanced binding affinity in a well-defined binding pocket. researchgate.net

In the development of selective lysine-specific demethylase 1 (LSD1) inhibitors, modifications to a cyclopropanamine side chain attached to an indolin-5-yl scaffold (a related heterocyclic system) have been extensively studied. The introduction of a piperidine (B6355638) group, for example, was found to enhance LSD1 inhibitory activity. This highlights the importance of the specific functionalities and ring systems incorporated into the side chain.

The following table summarizes the impact of side chain modifications on the biological activity of quinoline derivatives based on various studies.

Side Chain Modification Impact on Biological Activity Target/Activity
Variation of terminal groupsSignificant changes in antiprion activity. nih.govPrion protein nih.gov
Decreased alkyl chain lengthIncreased interchain packing and order. researchgate.netCharge-transport properties researchgate.net
Introduction of a piperidine groupEnhanced inhibitory activity.Lysine-specific demethylase 1 (LSD1)

Influence of Quinoline Ring Substitutions on Activity

Substitutions on the quinoline ring itself play a pivotal role in modulating the biological and pharmacological activities of this class of compounds. nih.gov The position, number, and electronic properties of these substituents can fine-tune the molecule's interaction with its target, as well as its physicochemical properties like lipophilicity and metal-chelating ability. nih.gov

For instance, in the context of multidrug-resistant cancer, substitutions at various positions on the 8-hydroxyquinoline (B1678124) scaffold have been systematically investigated. nih.gov Aromatic amide substitutions at the 2-position of the quinoline ring were shown to increase lipophilicity and antiviral activity due to the electron-withdrawing nature of the anilide substituents. nih.gov Furthermore, halogen and alkoxymethyl substitutions at the 5-position, in combination with different Mannich bases at the 7-position, have a strong influence on the selective toxicity towards multidrug-resistant cells. nih.gov

In the development of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely critical for activity. researchgate.net This underscores the importance of substitution patterns for achieving subtype selectivity. Similarly, for certain anticancer agents, substitutions at the 6-position of a quinolone core, such as with a bromine atom, have been a key area of SAR studies for inhibiting Hsp90. nih.gov

The table below provides a summary of how different substitutions on the quinoline ring affect the biological activity of the resulting compounds.

Quinoline Ring Substitution Impact on Biological Activity Target/Activity
Aromatic amide at C2Increased lipophilicity and antiviral activity. nih.govAntiviral targets nih.gov
Halogen/alkoxymethyl at C5 & Mannich base at C7Strong influence on MDR-selective anticancer activity. nih.govMultidrug-resistant cancer cells nih.gov
Substituent at C3Critical for α2C-adrenoceptor antagonist potency. researchgate.netα2C-adrenoceptor researchgate.net
6-chloro substitutionMost active in a series of pyrano[3,2-h]quinolones. mdpi.comAnticancer (MCF-7, HCT 116, HepG-2, A549) mdpi.com
9-methyl substitutionLeast potent in a series of pyrano[3,2-h]quinolones. mdpi.comAnticancer (MCF-7, HCT 116, HepG-2, A549) mdpi.com

These examples clearly illustrate that the biological profile of a quinoline-based compound is a delicate interplay between the substituents on the heterocyclic ring and the nature of its side chains.

Advanced Research Applications and Future Directions

Role of 2-(Quinolin-8-yl)propan-1-amine as a Chemical Probe

The quinoline (B57606) moiety of this compound is a well-known fluorophore and a metal-chelating agent. mdpi.comsemanticscholar.org This inherent property makes it a valuable tool for developing fluorescent chemical probes. These probes can be designed to selectively bind to specific metal ions, enabling their detection and quantification in biological and environmental systems. mdpi.comsemanticscholar.org For instance, derivatives of 8-aminoquinoline (B160924) have been extensively studied as fluorescent sensors for zinc ions (Zn²⁺), which play a crucial role in numerous physiological processes. semanticscholar.org The fluorescence of these probes can be modulated by the binding of the target ion, providing a measurable signal. mdpi.comsemanticscholar.org

Furthermore, the amine group in this compound offers a convenient point for modification, allowing for the attachment of other functional groups to create more sophisticated probes. For example, it can be linked to other molecules to investigate biological pathways or to target specific cellular components. The development of such probes is an active area of research with significant potential in diagnostics and biomedical imaging.

Potential in Materials Science (e.g., Polymerization, Thin Films)

The structural characteristics of this compound also lend themselves to applications in materials science. The quinoline ring system is known to be a component in the formation of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The amine functionality provides a reactive site for polymerization reactions. bldpharm.com By incorporating this compound into polymer chains, materials with unique optical and electronic properties could be developed.

For instance, polymers containing the this compound unit might exhibit enhanced thermal stability, specific photoluminescent characteristics, or the ability to form organized thin films. These properties are highly desirable for applications in sensors, organic electronics, and specialized coatings. Research in this area is focused on synthesizing and characterizing such polymers and exploring their performance in various material science applications.

Development as an Intermediate in Organic Synthesis

Beyond its direct applications, this compound serves as a valuable intermediate in organic synthesis. mdpi.comorganic-chemistry.org The quinoline scaffold is a common feature in many biologically active compounds and pharmaceuticals. nih.govnih.gov The presence of the amine group provides a handle for further chemical transformations, allowing for the construction of more complex molecules. mdpi.comnih.gov

Synthetic chemists can utilize this compound as a starting material to build a library of quinoline derivatives. organic-chemistry.org This approach is particularly useful in drug discovery, where the rapid synthesis of diverse analogues is crucial for identifying lead compounds with desired biological activities. For example, the amine can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents onto the quinoline core. nih.gov

Exploration of Novel Reaction Pathways and Methodologies

The reactivity of the quinoline ring and the amine group in this compound makes it an interesting substrate for exploring novel reaction pathways and developing new synthetic methodologies. rsc.org For example, the C-H bonds on the quinoline ring can be targeted for functionalization using modern catalytic methods, such as those involving transition metals. mdpi.com This allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses.

Researchers are actively investigating new catalysts and reaction conditions to selectively modify different positions on the quinoline ring of this and related compounds. mdpi.comorganic-chemistry.org These studies not only expand the toolbox of synthetic organic chemists but also provide access to novel quinoline derivatives that may have interesting properties and applications.

Computational Design of Next-Generation Analogues for Specific Molecular Targets

Computational chemistry and molecular modeling play a crucial role in the rational design of new molecules with specific properties. In the context of this compound, computational methods can be used to design next-generation analogues that are optimized for specific molecular targets. nih.gov

By understanding the structure-activity relationships of quinoline derivatives, researchers can use computer simulations to predict how modifications to the this compound scaffold will affect its binding affinity to a particular protein or its fluorescent properties. nih.gov This in-silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates. For example, computational studies can guide the design of more selective and sensitive chemical probes or more potent drug candidates based on the quinoline framework. nih.gov This synergy between computational design and experimental synthesis is a powerful strategy for advancing the applications of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(quinolin-8-yl)propan-1-amine, and how do reaction parameters affect yield?

  • Methodology :

  • Route 1 : Cyclization of propargyl aniline derivatives using SnCl₂ or InCl₃ under reflux conditions (e.g., in ethanol), followed by reduction of intermediates to the amine .

  • Route 2 : Amide coupling between quinolin-8-amine and bromopentanoyl chloride in the presence of triethylamine, followed by nucleophilic displacement with aryl piperazines .

  • Optimization : Key parameters include solvent polarity (e.g., acetone for nucleophilic substitution), temperature (reflux vs. room temperature), and stoichiometry of reagents. Yields typically range from 40–75%, depending on purity of starting materials and workup efficiency .

    • Data Table :
MethodReagents/ConditionsYield (%)Reference
Propargyl AnilineSnCl₂, ethanol, reflux60–70
Amide CouplingTriethylamine, 5-bromopentanoyl50–65

Q. How is structural characterization of this compound performed?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., quinoline aromatic signals at δ 8.5–9.0 ppm) and amine functionality (δ 1.5–2.5 ppm for CH₂ groups) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ expected at m/z 187.11 for C₁₂H₁₄N₂) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing modes using SHELX software .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20:80) to remove polar byproducts .
  • Recrystallization : Using ethanol or dichloromethane/hexane mixtures to enhance purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms to model charge transfer in the quinoline ring .
  • Basis Sets : 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
  • Software : Gaussian or ORCA for calculating HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges .

Q. How can researchers resolve contradictions in reaction yields reported across synthetic routes?

  • Methodology :

  • Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., over-reduction of intermediates).
  • Control Experiments : Vary catalyst loading (e.g., SnCl₂ vs. InCl₃) to assess metal-specific side products .
  • Statistical Analysis : Design of experiments (DoE) to isolate critical factors (temperature, solvent) impacting yield .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands during Grignard reactions to induce stereoselectivity .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., using CAL-B in organic solvents).
  • Chiral Chromatography : HPLC with amylose-based columns (e.g., Chiralpak® AD-H) for analytical separation .

Q. How can biological interactions of this compound be evaluated experimentally?

  • Methodology :

  • Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., kinases) .
  • Cellular Uptake Studies : Radiolabeled (³H) analogs to quantify membrane permeability in cell lines .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptor active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.